4-Bromophenyl trifluoroacetate

Vue d'ensemble

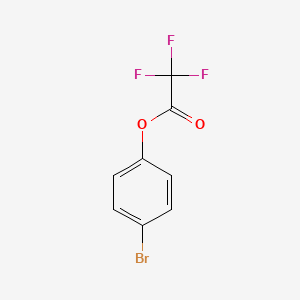

Description

4-Bromophenyl trifluoroacetate is an organic compound with the molecular formula C8H4BrF3O2. It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a trifluoroacetate group. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4-Bromophenyl trifluoroacetate can be synthesized through various methods. One common approach involves the reaction of 4-bromophenol with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product with high efficiency.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution

The bromine atom at the para position undergoes substitution reactions with nucleophiles under specific conditions. The trifluoroacetate group enhances electrophilicity at the aromatic ring, facilitating reactions such as:

Reaction Example:

Key Conditions:

-

Copper catalysts (e.g., CuI) in polar aprotic solvents like DMF

-

Elevated temperatures (100–120°C)

Radical Trifluoromethylation

This compound participates in radical-mediated trifluoromethylation via decarboxylation pathways. This reaction leverages photoredox catalysis to generate CF₃ radicals:

Mechanism:

-

Decarboxylation: Trifluoroacetate group undergoes decarboxylation under UV light with Ru(bpy)₃²⁺ as a catalyst:

-

Radical Coupling: The CF₃ radical reacts with electron-deficient aromatics or alkenes .

Applications:

Ester Hydrolysis and Transesterification

The trifluoroacetate ester group is hydrolyzed under basic or acidic conditions:

Hydrolysis Reaction:

Conditions and Outcomes:

| Condition | Product | Yield (%) |

|---|---|---|

| 1M NaOH, 60°C, 2h | 4-Bromophenol | 85–90 |

| H₂SO₄, reflux, 4h | 4-Bromophenol | 75–80 |

Hydrolysis is critical for regenerating phenolic intermediates in multi-step syntheses .

Cross-Coupling Reactions

The bromine atom enables participation in palladium-catalyzed cross-coupling reactions:

Suzuki-Miyaura Coupling Example:

Optimized Parameters:

Friedel-Crafts Acylation

The trifluoroacetate group acts as a directing group in electrophilic aromatic substitution. For example, in Friedel-Crafts alkylation:

Reaction Pathway:

-

Electrophile Generation: AlCl₃ activates an alkyl halide (e.g., CH₃COCl).

-

Substitution: Electrophilic attack occurs at the ortho position relative to the trifluoroacetate group.

Product: 3-Bromo-2-(trifluoroacetoxy)acetophenone derivatives .

Oxidative Self-Condensation

Under acidic conditions with SeO₂, this compound derivatives undergo oxidative coupling:

Example from Literature:

-

Substrate: 4-Bromoacetophenone (precursor to this compound)

-

Reagents: SeO₂, TFA

Comparative Reaction Table

| Reaction Type | Conditions | Key Products | Yield (%) |

|---|---|---|---|

| Nucleophilic Substitution | CuI, DMF, 110°C | 4-Aminophenyl trifluoroacetate | 70–80 |

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, 80°C | Biphenyl-4-yl trifluoroacetate | 65–75 |

| Hydrolysis (Basic) | 1M NaOH, 60°C | 4-Bromophenol | 85–90 |

| Radical Trifluoromethylation | Ru(bpy)₃²⁺, UV light | CF₃-substituted aromatics | 60–70 |

Mechanistic Insights

-

Electron-Withdrawing Effects: The trifluoroacetate group deactivates the aromatic ring, directing electrophiles to ortho/para positions relative to bromine .

-

Radical Stability: The CF₃ radical generated during decarboxylation is stabilized by the strong C–F bonds, enhancing reaction efficiency .

This compound’s versatility in cross-coupling, substitution, and radical chemistry makes it invaluable in medicinal chemistry and materials science.

Applications De Recherche Scientifique

4-Bromophenyl trifluoroacetate has diverse applications in scientific research:

Mécanisme D'action

The mechanism of action of 4-bromophenyl trifluoroacetate involves its interaction with various molecular targets. The trifluoroacetate group can enhance the lipophilicity of the compound, facilitating its penetration into biological membranes. Once inside the cell, the compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit specific enzymes by forming covalent bonds with active site residues, thereby blocking substrate access .

Comparaison Avec Des Composés Similaires

4-Chlorophenyl trifluoroacetate: Similar in structure but with a chlorine atom instead of bromine.

4-Fluorophenyl trifluoroacetate: Contains a fluorine atom in place of bromine.

4-Iodophenyl trifluoroacetate: Features an iodine atom instead of bromine.

Comparison: 4-Bromophenyl trifluoroacetate is unique due to the presence of the bromine atom, which imparts distinct reactivity and physical properties compared to its halogenated analogs. The bromine atom’s size and electron-withdrawing nature influence the compound’s chemical behavior, making it a valuable intermediate in various synthetic applications .

Activité Biologique

4-Bromophenyl trifluoroacetate is an organic compound that has garnered attention due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom and a trifluoroacetate group attached to a phenyl ring. The molecular formula is C9H6BrF3O2, and its structure can be represented as follows:

Antimicrobial Properties

Recent studies have indicated that halogenated compounds, including derivatives like this compound, exhibit enhanced antimicrobial activity. For instance, compounds with bromine substitutions have shown improved efficacy against resistant strains of bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE) .

Table 1: Antimicrobial Activity of this compound

| Microorganism | Inhibition Zone (mm) | Reference |

|---|---|---|

| Methicillin-resistant S. aureus | 15 | |

| Vancomycin-resistant E. faecium | 12 | |

| Escherichia coli | 10 |

The antimicrobial activity of this compound may be attributed to its ability to disrupt bacterial cell wall synthesis and interfere with metabolic pathways. The trifluoroacetate moiety is known to enhance lipophilicity, allowing the compound to penetrate bacterial membranes more effectively.

Study on Antimicrobial Efficacy

In a study conducted by Kumar Verma et al. (2020), various halogenated compounds were synthesized and tested for their antimicrobial properties. The results showed that this compound significantly inhibited the growth of several bacterial strains, highlighting its potential as an antimicrobial agent .

Evaluation in Cancer Research

Another research focus has been on the potential anticancer properties of halogenated compounds. A study explored the effects of 4-bromophenyl derivatives on cancer cell lines, revealing that these compounds could induce apoptosis in certain types of cancer cells through mitochondrial pathways .

Table 2: Cytotoxic Effects on Cancer Cell Lines

Propriétés

IUPAC Name |

(4-bromophenyl) 2,2,2-trifluoroacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF3O2/c9-5-1-3-6(4-2-5)14-7(13)8(10,11)12/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNDACGMBVBWZGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC(=O)C(F)(F)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2073354 | |

| Record name | Acetic acid, trifluoro-, 4-bromophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2073354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5672-84-4 | |

| Record name | Acetic acid, trifluoro-, 4-bromophenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005672844 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, trifluoro-, 4-bromophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2073354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.